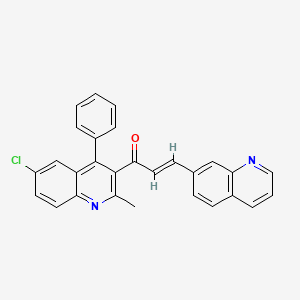
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a useful research compound. Its molecular formula is C28H19ClN2O and its molecular weight is 434.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this specific chalcone derivative, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C24H18ClN3O, with a molecular weight of 397.87 g/mol. Its structure features a quinoline backbone, which is critical for its biological activity.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways, including the inhibition of the NF-kB signaling pathway and the modulation of oxidative stress responses.
A study demonstrated that this compound effectively inhibited the proliferation of HeLa cells (cervical cancer) and MCF7 cells (breast cancer) with IC50 values in the micromolar range. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Antioxidant Activity
Chalcones are known for their antioxidant properties. The compound's structure allows for effective scavenging of free radicals, which can mitigate oxidative stress-related damage in cells. In vitro assays have shown that it possesses a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases, where chronic inflammation plays a critical role .
Study 1: Anticancer Mechanisms
In a study conducted on various cancer cell lines, this compound was found to downregulate the expression of anti-apoptotic proteins such as Bcl-xL while upregulating pro-apoptotic proteins like Bax. This shift in protein expression ratios led to increased apoptosis in treated cells compared to controls .
Study 2: Antioxidant Efficacy
A comparative analysis was performed using several chalcone derivatives, with this compound demonstrating superior antioxidant activity compared to other analogs. The study utilized both DPPH and ABTS assays to quantify radical scavenging ability, revealing an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-7-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O/c1-18-27(26(32)14-10-19-9-11-20-8-5-15-30-25(20)16-19)28(21-6-3-2-4-7-21)23-17-22(29)12-13-24(23)31-18/h2-17H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYPCMVWQCPFOW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=CC=N5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














